molecular formula C12H14N2 B2798835 N-((1H-indol-4-yl)methyl)cyclopropanamine CAS No. 1079-34-1

N-((1H-indol-4-yl)methyl)cyclopropanamine

Cat. No.: B2798835
CAS No.: 1079-34-1
M. Wt: 186.258
InChI Key: NYVABPMIBFPJOU-UHFFFAOYSA-N
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Description

Structural Archetypes and Medicinal Chemistry Relevance of Indole (B1671886) and Cyclopropanamine Motifs

The indole nucleus is a quintessential example of a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net This bicyclic aromatic heterocycle, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a core component in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netpreprints.org Its significance stems from its ability to mimic the amino acid tryptophan, allowing it to interact with a wide array of biological receptors and enzymes through hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.net Indole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comnih.govresearchgate.net For instance, compounds like indole-3-carbinol (B1674136) and its dimer 3,3′-diindolylmethane have shown anticancer effects, while the well-known drug Indomethacin (B1671933), an indole derivative, is used as a nonsteroidal anti-inflammatory agent. mdpi.com

The cyclopropanamine moiety is another valuable building block in drug design, prized for its unique structural and electronic properties. longdom.org The three-membered cyclopropane (B1198618) ring is highly strained, which enhances its chemical reactivity. longdom.org In medicinal chemistry, the cyclopropylamine (B47189) group is often used as a bioisostere for other functional groups to improve metabolic stability, modulate basicity (pKa), and introduce conformational rigidity. longdom.orgontosight.ai A key application of this motif is in the design of monoamine oxidase inhibitors (MAOIs), where the cyclopropylamine structure is crucial for the mechanism of action. longdom.org Furthermore, it can inactivate cytochrome P450 enzymes, which is a critical consideration in drug metabolism studies. chemicalbook.comsigmaaldrich.com Its incorporation into molecules can lead to enhanced potency and selectivity for their intended biological targets. ontosight.ai

Contextualizing N-((1H-indol-4-yl)methyl)cyclopropanamine within Indole-Cyclopropanamine Chemical Space

The chemical space occupied by molecules containing both indole and cyclopropanamine functionalities is an active area of research, particularly in the development of enzyme inhibitors. The specific linkage in this compound—an indole ring substituted at the 4-position with a methylamine (B109427) bridge to a cyclopropane ring—places it within a class of compounds investigated for potent and selective biological activities.

A prominent example of related structures can be found in the development of inhibitors for Lysine (B10760008) Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. nih.gov Structure-activity relationship (SAR) studies have explored indolin-5-yl-cyclopropanamine derivatives, which bear a strong resemblance to the title compound. nih.govresearchgate.net These studies highlight the importance of the cyclopropanamine moiety, often derived from the well-known MAO inhibitor tranylcypromine, as the reactive "warhead" that interacts with the flavin adenine (B156593) dinucleotide (FAD) cofactor of the enzyme. The indole or indoline (B122111) portion of the molecule serves as a scaffold to achieve selectivity and optimal orientation within the enzyme's binding pocket. researchgate.net

Below is a table of related indole-cyclopropanamine derivatives and their research context.

Compound Name/ClassBiological TargetTherapeutic Area of Interest
Indolin-5-yl-cyclopropanamine DerivativesLysine Specific Demethylase 1 (LSD1)Oncology (e.g., Acute Myeloid Leukemia) nih.gov
Tranylcypromine-based Indole DerivativesLysine Specific Demethylase 1 (LSD1)Oncology (e.g., Gastric Cancer) researchgate.net
N-((1-Propyl-1H-indol-5-yl)methyl)cyclopropanamineNot specified, available as a research chemical. bldpharm.comGeneral Drug Discovery
N-((1-Ethyl-1H-indol-4-yl)methyl)cyclopropanamineNot specified, available as a research chemical. bldpharm.comGeneral Drug Discovery

This table is for illustrative purposes and based on structurally related compounds.

Current Research Paradigms and Scope of Investigation

Given the structural motifs present in this compound, current research paradigms suggest several potential avenues of investigation. The primary focus would likely be on its potential as an enzyme inhibitor, drawing parallels from the extensive work on indole-based LSD1 inhibitors. nih.govresearchgate.net The cyclopropanamine group is a known mechanism-based inactivator of FAD-dependent enzymes, making LSD1 and monoamine oxidases (MAOs) primary hypothetical targets.

The scope of investigation for a novel compound like this compound would typically involve:

Chemical Synthesis: Development of efficient synthetic routes to produce the compound and its analogs for further study. nih.govmdpi.com

In Vitro Biological Screening: Testing the compound's activity against a panel of relevant enzymes, such as LSD1, LSD2, MAO-A, and MAO-B, to determine its potency (IC50) and selectivity.

Structural Biology: Co-crystallization of the compound with its target enzyme to elucidate the precise binding mode and guide further structural modifications.

Cell-based Assays: Evaluating the compound's effect on cancer cell lines to assess its anti-proliferative activity and cellular mechanism of action, such as inducing apoptosis or differentiation. rsc.org

Pharmacokinetic Profiling: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its potential as a drug candidate.

The indole scaffold at the 4-position offers a distinct substitution pattern compared to the more commonly studied 3- and 5-position derivatives, potentially leading to novel selectivity profiles for different biological targets. nih.govmdpi.com Future research would aim to synthesize and test this specific isomer to fully characterize its biological activity and therapeutic potential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-indol-4-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-9(8-14-10-4-5-10)11-6-7-13-12(11)3-1/h1-3,6-7,10,13-14H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVABPMIBFPJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 1h Indol 4 Yl Methyl Cyclopropanamine and Analogs

Strategic Approaches to Indole (B1671886) Core Functionalization at the 4-Position

The functionalization of the indole scaffold at the C4-position is a significant challenge in synthetic organic chemistry. The inherent electronic properties of the indole ring favor electrophilic substitution at the C3-position, with the C2 and C5/C6 positions being the next most reactive sites. acs.orgresearchgate.netnih.gov Accessing the C4-position on the benzene (B151609) portion of the indole typically requires specialized strategies to overcome this natural reactivity profile. acs.orgresearchgate.net

Directing Group Strategies

A primary method for achieving regioselectivity at C4 is through the use of directing groups (DGs). These groups are temporarily installed on the indole nitrogen (N1) or at the C3-position to steer a metal catalyst to a specific C-H bond. acs.orgnih.gov

N1-Directing Groups: The installation of bulky phosphine (B1218219) oxide groups, such as N-P(O)tBu₂, on the indole nitrogen has been shown to direct palladium and copper catalysts to achieve arylation at the C7 and C6 positions, respectively. nih.gov While not directly targeting C4, this illustrates the power of the directing group approach.

C3-Directing Groups: To achieve C4-functionalization, a directing group can be placed at the C3 position. For instance, installing a pivaloyl group at C3 can direct arylation to the C4 and C5 positions. acs.orgnih.gov

Aldehyde as a Directing Group: A highly effective strategy involves using the aldehyde functional group at the C3 position as a directing group. In the presence of a Ruthenium (Ru) catalyst, this allows for regioselective C-H alkenylation at the C4-position under mild, open-flask conditions. researchgate.net This approach is particularly relevant as the resulting 4-substituted indole-3-carboxaldehyde (B46971) can serve as a precursor for further modifications.

Metal-Free C-H Borylation

An alternative to transition metal-catalyzed reactions is a metal-free approach involving chelation-assisted C-H borylation. acs.orgnih.gov By installing a pivaloyl group at the C3 position of an indole, boron tribromide (BBr₃) can selectively deliver a boron species to the C4-position. acs.orgnih.gov This borylated intermediate can then participate in a wide range of subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce various substituents at the C4-position, providing a versatile entry point for synthesizing analogs.

Table 1: Comparison of Strategies for Indole C4-Functionalization
StrategyCatalyst/ReagentDirecting GroupKey FeaturesReference
C-H AlkenylationRu(II) / Cu(OAc)₂C3-AldehydeHigh regioselectivity for C4; mild reaction conditions. researchgate.net
C-H ArylationPd(OAc)₂C3-PivaloylDirects functionalization to C4/C5 positions. acs.orgnih.gov
C-H BorylationBBr₃ (Metal-Free)C3-PivaloylForms a versatile C4-borylated intermediate for subsequent cross-coupling. acs.orgnih.gov

Formation and Derivatization of the Cyclopropanamine Moiety

The cyclopropanamine moiety is a valuable building block in medicinal chemistry, often imparting unique conformational constraints and metabolic stability to drug candidates. Its synthesis can be approached through several established methods.

A common route involves the Hofmann or Curtius rearrangement of cyclopropanecarboxamide (B1202528) or cyclopropanecarbonyl azide, respectively. These reactions proceed through an isocyanate intermediate that is subsequently hydrolyzed to yield the primary amine. Another effective method is the reduction of cyclopropanecarbonitrile (B140667) or cyclopropanecarboxaldehyde (B31225) oxime.

Derivatization of the cyclopropanamine moiety is typically achieved through standard N-alkylation or N-acylation reactions, allowing for the exploration of structure-activity relationships. For the synthesis of N-((1H-indol-4-yl)methyl)cyclopropanamine, the primary cyclopropanamine is used directly in coupling reactions.

Coupling Reactions for this compound Assembly

The final assembly of the target molecule involves forming a C-N bond between the indole-4-methyl fragment and the cyclopropanamine moiety. A highly efficient and widely used method for this transformation is reductive amination .

This process typically involves a two-step or one-pot reaction sequence:

Imine Formation: Indole-4-carboxaldehyde is reacted with cyclopropanamine to form the corresponding imine (a Schiff base). This reaction is often catalyzed by a mild acid.

Reduction: The resulting imine is then reduced to the secondary amine using a suitable reducing agent. Common reagents for this step include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (B8407120) (STAB). STAB is often preferred due to its mildness and tolerance of various functional groups.

An alternative approach could involve the nucleophilic substitution of a 4-(halomethyl)-1H-indole with cyclopropanamine. This would require the initial synthesis of a 4-(bromomethyl)- or 4-(chloromethyl)-1H-indole, which can be a challenging intermediate to prepare and handle due to its potential instability. Given the efficiency and operational simplicity of reductive amination, it represents the more common and practical approach for this type of coupling.

Advanced Synthetic Techniques and High-Throughput Synthesis

Modern drug discovery efforts often rely on the rapid synthesis of compound libraries to explore a wide chemical space. Advanced synthetic techniques are well-suited for the preparation of analogs of this compound.

Automated and Miniaturized Synthesis: Technologies like acoustic droplet ejection (ADE) can be used to perform synthetic reactions on a nanomole scale in multi-well plates (e.g., 384-well plates). nih.gov This allows for the rapid screening of different building blocks and reaction conditions, generating large datasets that can inform reaction optimization and scope. nih.gov For example, a library of analogs could be generated by reacting various substituted indole-4-carboxaldehydes with a diverse set of primary amines, including different substituted cyclopropanamines.

Microflow Synthesis: Microflow synthesis offers precise control over reaction parameters such as time, temperature, and mixing. labmanager.com By flowing reagents through small channels (typically <1 mm inner diameter), rapid mixing and excellent heat transfer are achieved. labmanager.com This can be particularly advantageous for reactions involving unstable intermediates or those that are highly exothermic. This method can improve yields by minimizing the formation of unwanted byproducts, such as the dimerization that can occur with indole derivatives. labmanager.com Furthermore, flow synthesis is readily scalable for manufacturing purposes. labmanager.com

These high-throughput methods enable the efficient generation of libraries of indole derivatives for biological screening, accelerating the drug discovery process. labmanager.comonlinescientificresearch.com

Analytical Methodologies for Structural Elucidation of Synthesized Compounds

The unambiguous confirmation of the structure of this compound and its analogs is crucial. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Provides detailed information about the proton environment in the molecule. Key signals would include the N-H proton of the indole ring (often a broad singlet in the downfield region, ~8-12 ppm), distinct aromatic protons for the indole core, a characteristic signal for the methylene (B1212753) bridge (-CH₂-), and signals for the protons on the cyclopropyl (B3062369) ring. youtube.com Coupling constants (J-values) help to establish the connectivity between adjacent protons. youtube.com

¹³C NMR: Shows signals for all unique carbon atoms in the molecule. The spectrum would feature characteristic peaks for the indole carbons, the methylene carbon, and the carbons of the cyclopropyl ring. youtube.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.govnih.gov Electrospray ionization (ESI) is a common method for generating the molecular ion ([M+H]⁺). nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the synthesized molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational stretches would include the N-H stretch of the indole and the secondary amine, C-H stretches for the aromatic and aliphatic portions, and C=C stretches for the aromatic ring.

Chromatographic Methods: Techniques such as High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the synthesized compound. researchgate.net Coupling HPLC with a mass spectrometer (LC-MS) allows for the simultaneous assessment of purity and confirmation of molecular weight. researchgate.net

Table 2: Key Analytical Data for Structural Elucidation
TechniqueInformation ObtainedExpected Observations for this compound
¹H NMRProton environment, connectivitySignals for indole NH, aromatic protons, methylene bridge, cyclopropyl protons.
¹³C NMRCarbon skeletonDistinct signals for all unique carbons in the indole, methylene, and cyclopropyl moieties.
Mass Spectrometry (MS)Molecular weight and formula (HRMS)Molecular ion peak [M+H]⁺ corresponding to the calculated mass.
Infrared (IR) SpectroscopyFunctional groupsCharacteristic N-H, C-H (aromatic/aliphatic), and C=C stretching frequencies.
HPLCPurity assessmentA single major peak indicating a pure compound.

Structure Activity Relationship Sar Studies of N 1h Indol 4 Yl Methyl Cyclopropanamine Derivatives

Modulation of the Indole (B1671886) Substructure: Positional and Substituent Effects on Biological Activity

The indole nucleus is a "privileged structure" in medicinal chemistry, known for its ability to bind to a wide range of biological targets. nih.govresearchgate.net Modifications to the indole ring of N-((1H-indol-4-yl)methyl)cyclopropanamine derivatives, including the position of the cyclopropanamine-methyl side chain and the introduction of various substituents, have profound effects on their biological activity.

Research on related indole derivatives has demonstrated that both the position of substitution on the indole ring and the nature of the substituents are critical determinants of activity and selectivity. For instance, in a series of indole cyclopropylmethylamines investigated as selective serotonin (B10506) reuptake inhibitors, nitrile substituents at the 5- and 7-positions of the indole ring resulted in high affinity for the human serotonin transporter (hSERT). nih.gov Conversely, substitution at the N-1 position of the indole with methyl or ethyl groups led to a significant decrease in affinity, suggesting a potential hydrogen-bonding interaction or limited steric tolerance in the receptor's binding pocket for this part of the molecule. nih.gov

In the context of Lysine (B10760008) Specific Demethylase 1 (LSD1) inhibitors, a different but structurally related class of indole-containing compounds, substitutions on the indole ring have also been shown to be critical for potency. For example, the introduction of a piperidine (B6355638) group to indole-5-yl-cyclopropane amine derivatives was found to enhance LSD1 inhibitory activity. researchgate.net This highlights that the optimal substitution pattern on the indole ring is highly dependent on the specific biological target.

The position of the methyl-cyclopropanamine group on the indole ring is another key factor. While the title compound specifies a 4-position linkage, studies on other indole derivatives show that shifting substituents between different positions (e.g., 5- or 6-position) can drastically alter the binding mode and affinity for a given target. nih.gov This is due to the different spatial arrangement of the side chain relative to the indole scaffold, which in turn affects how the molecule interacts with amino acid residues in the target's active site.

The following table summarizes the effects of indole substructure modulation on the biological activity of related indole derivatives.

Modification Effect on Biological Activity Inference for this compound
Substitution at 5- and 7-positions with nitrile groupsIncreased affinity for hSERT nih.govElectron-withdrawing groups at these positions may enhance activity for certain targets.
N-1 alkylation (methyl, ethyl)Decreased affinity for hSERT nih.govAn unsubstituted N-1 position might be crucial for hydrogen bonding and optimal activity.
Introduction of a piperidine group (at position 5)Enhanced LSD1 inhibitory activity researchgate.netBulky or heterocyclic substituents at other positions could be explored to modulate activity.

Variations of the Cyclopropanamine Ring and Side Chains: Conformational and Steric Impacts

The rigid nature of the cyclopropane (B1198618) ring reduces the number of freely rotatable bonds, which can decrease the entropic penalty upon binding to a target, potentially leading to higher affinity. researchgate.net The stereochemistry of the substituents on the cyclopropane ring is a critical factor. In studies of indole cyclopropylmethylamines as serotonin reuptake inhibitors, the trans isomers were found to have a 20- to 30-fold higher affinity than the cis isomers, highlighting the importance of the spatial arrangement of the substituents. nih.gov

Furthermore, the introduction of substituents on the cyclopropane ring can influence both the steric and electronic properties of the molecule. For instance, the addition of small alkyl groups could provide better van der Waals interactions within a hydrophobic pocket of a receptor, while polar substituents could form new hydrogen bonds. However, bulky substituents on the cyclopropane ring may also lead to steric clashes, thereby reducing binding affinity.

The nature of the side chain attached to the cyclopropanamine is also a key area for modification. While the parent compound has a simple amine, derivatization of this amine group (e.g., alkylation, acylation) can significantly alter the compound's properties, including its polarity, basicity, and ability to form hydrogen bonds. These changes, in turn, will affect its interaction with biological targets.

The table below illustrates the impact of variations in the cyclopropane moiety on the biological activity of analogous compounds.

Modification Effect on Biological Activity Inference for this compound
trans vs. cis stereochemistrytrans isomers showed significantly higher affinity for hSERT nih.govThe relative orientation of the indolemethyl and amino groups is crucial for activity.
Substituents on the cyclopropane ringCan modulate steric and electronic properties, impacting binding affinity.Exploration of substituted cyclopropane rings could lead to improved activity.
Derivatization of the amine groupAlters polarity, basicity, and hydrogen bonding potential.Modifications to the amine could enhance target engagement and selectivity.

Role of the N-Methyl Linker and Related Connectors in Molecular Recognition

The N-methyl linker connecting the indole and cyclopropanamine moieties in this compound is not merely a spacer but plays an active role in molecular recognition. The length, flexibility, and chemical nature of this linker are critical for correctly positioning the key pharmacophoric elements—the indole ring and the cyclopropanamine group—within the binding site of a biological target.

Studies on related LSD1 inhibitors have shown that the nature of the linker can significantly impact potency. For instance, the removal of a hydrophilic N-methylpiperazine group from a series of inhibitors led to a decrease in activity, underscoring the importance of the linker's properties. nih.gov While the N-methyl linker in the title compound is simpler, its length and conformation are still crucial. A shorter or longer linker would alter the distance between the indole and cyclopropanamine, potentially disrupting the optimal binding geometry.

Furthermore, the nitrogen atom in the linker can participate in hydrogen bonding or electrostatic interactions with the target protein. The presence of a methyl group on the nitrogen, as opposed to an unsubstituted amine, will influence the linker's basicity and steric profile. In some cases, N-alkylation can provide beneficial steric interactions or protect the nitrogen from metabolic degradation. sci-hub.se

Replacing the N-methyl linker with other connecting groups, such as amides, ethers, or different alkyl chains, would introduce variations in flexibility, polarity, and hydrogen bonding capacity. These modifications can be used to fine-tune the compound's properties to achieve better target engagement and an improved pharmacokinetic profile.

Stereochemical Considerations in Indole-Cyclopropanamine Bioactivity

Stereochemistry is a critical aspect of the bioactivity of this compound derivatives, as different stereoisomers can exhibit vastly different pharmacological profiles. nih.gov The presence of chiral centers in the cyclopropane ring means that the compound can exist as multiple enantiomers and diastereomers.

As previously mentioned, the relative stereochemistry of the substituents on the cyclopropane ring has a profound impact on biological activity. For a series of indole cyclopropylmethylamines, the preferred stereochemistry for high affinity at the serotonin transporter was determined to be (1S,2S)-trans. nih.gov The corresponding (1R,2S)-cis isomer was significantly less active. nih.gov This demonstrates that the precise three-dimensional arrangement of the indole and amino groups is essential for optimal interaction with the target.

The absolute stereochemistry (R vs. S) at each chiral center is also crucial. It is common for one enantiomer of a chiral drug to be significantly more active than the other (the eutomer vs. the distomer). This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers of a ligand. In some cases, the "inactive" enantiomer may even contribute to off-target effects or have a different pharmacological activity altogether.

Therefore, the synthesis and biological evaluation of individual stereoisomers of this compound are essential for understanding its SAR and for the development of a safe and effective therapeutic agent. Chiral separation techniques are often employed to isolate and characterize the different enantiomers. mdpi.com

The following table summarizes the stereochemical considerations for related indole-cyclopropanamine compounds.

Stereochemical Feature Impact on Bioactivity Inference for this compound
trans vs. cis Isomerstrans isomers are significantly more active at hSERT nih.govDiastereomeric separation is critical for identifying the most potent isomer.
Absolute Stereochemistry (Enantiomers)(1S,2S)-trans is the preferred enantiomer for hSERT affinity nih.govThe biological target likely has a specific stereochemical preference for binding.

Quantitative Structure-Activity Relationship (QSAR) Approaches and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound derivatives, QSAR studies can provide valuable insights into the key molecular features that govern their activity and can be used to predict the potency of novel, unsynthesized analogs. nih.govnih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for this class of compounds. mdpi.comnih.gov These methods build a 3D model of the ligand-receptor interactions by analyzing the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a set of aligned molecules. The resulting contour maps can highlight regions where modifications to the chemical structure are likely to increase or decrease biological activity. mdpi.com

For example, a CoMFA study on a series of LSD1 inhibitors revealed the importance of steric and electrostatic fields in determining their inhibitory potency. nih.gov The contour maps generated from such a study could guide the design of new this compound derivatives with optimized interactions with the target's active site.

Pharmacophore modeling is another valuable tool that can be used to identify the essential 3D arrangement of functional groups required for biological activity. nih.gov A pharmacophore model for this class of compounds might include features such as a hydrophobic indole ring, a hydrogen bond donor/acceptor on the indole, and a positively ionizable amine group from the cyclopropanamine, all arranged in a specific spatial orientation.

These predictive models, once validated, can be used to virtually screen large libraries of compounds, prioritizing the synthesis and testing of those with the highest predicted activity. This can significantly accelerate the drug discovery process and lead to the more rapid identification of potent and selective drug candidates. mdpi.commdpi.com

Molecular Mechanisms and Biological Target Engagement of N 1h Indol 4 Yl Methyl Cyclopropanamine Derivatives

Inhibition of Lysine (B10760008) Specific Demethylase 1 (LSD1): Binding Site Interactions and Selectivity

The N-((1H-indol-4-yl)methyl)cyclopropanamine scaffold combines two key features common to potent LSD1 inhibitors: a cyclopropylamine (B47189) moiety, which acts as a mechanism-based inactivator, and a substituted aromatic system (the indole (B1671886) ring), which can be modified to enhance potency and selectivity. nih.govnih.govnih.gov LSD1, a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme, removes methyl groups from mono- and di-methylated lysine residues, primarily on histone H3 at lysine 4 (H3K4), leading to transcriptional repression. nih.gov Its structural homology to other amine oxidases, such as monoamine oxidase A and B (MAO-A/B), necessitates the design of highly selective inhibitors. nih.gov

Inhibitors based on the cyclopropylamine core function as irreversible, mechanism-based inactivators that form a covalent bond with the enzyme's FAD cofactor. nih.govnih.gov The catalytic process begins with the inhibitor binding to the active site, followed by oxidation of the amine by FAD. This generates a reactive intermediate that covalently modifies the flavin moiety, rendering the enzyme inactive. nih.gov

The active site of LSD1 is a well-defined cavity composed of a substrate-binding region and a FAD-binding domain. The indole portion of the inhibitor scaffold plays a crucial role in establishing non-covalent interactions that position the reactive cyclopropylamine group for optimal interaction with FAD. Key residues within the active site pocket contribute to this binding through hydrophobic and hydrogen-bonding interactions. While specific crystallographic data for this compound is not available, studies of analogous compounds, such as indolin-5-yl-cyclopropanamine derivatives, provide insight into the binding mode. These analyses highlight the importance of the aromatic scaffold in occupying the substrate-binding channel and orienting the molecule correctly. nih.gov

Achieving selectivity for LSD1 over its closest homologs, LSD2 and the monoamine oxidases (MAO-A and MAO-B), is a critical objective in drug design to minimize off-target effects. researchgate.net The structural similarity in the FAD-binding domain across these enzymes presents a significant challenge. nih.gov However, subtle differences in the architecture of the substrate-binding pocket can be exploited to confer selectivity.

Derivatives of related scaffolds have demonstrated remarkable selectivity. For instance, the indolin-5-yl-cyclopropanamine derivative, compound 7e, was reported to have over 200-fold selectivity for LSD1 compared to LSD2 and over 4000-fold selectivity compared to MAOs. nih.gov Similarly, styrenylcyclopropylamine inhibitors have been developed that are highly selective for LSD1 with no activity detected against LSD2 or MAO-A/B. nih.gov This high degree of selectivity is achieved by designing substituents on the aromatic ring system that fit snugly into the LSD1 active site but cause steric clashes or unfavorable interactions within the active sites of LSD2 and the MAOs. For example, molecular docking studies of indole-based inhibitors in MAO-A and MAO-B have shown that a failure to form favorable interactions within the MAO active sites can explain high selectivity. nih.govnih.gov The active site of MAO-A is characterized by a unique, shorter, and wider cavity compared to the protracted and narrower pocket in MAO-B, differences which can be exploited to achieve selectivity. mdpi.com

Table 1: Selectivity Profile of a Representative Indoline-based LSD1 Inhibitor (Compound 7e)
EnzymeIC₅₀ (nM)Selectivity Fold vs. LSD1
LSD124.43-
LSD2>5,000>204
MAO-A>100,000>4093
MAO-B>100,000>4093

Data derived from studies on indolin-5-yl-cyclopropanamine derivatives. nih.gov

Targeting Bromodomain and Extra-Terminal Domain (BET) Proteins: Specificity for BRD2 and BRD4 Subtypes

The BET family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. mdpi.comnih.gov This interaction is mediated by two conserved N-terminal bromodomains, BD1 and BD2. nih.gov By recruiting transcriptional machinery to chromatin, BET proteins, particularly BRD4, play a critical role in regulating the expression of key oncogenes like MYC, making them attractive targets in cancer therapy. mdpi.comnih.gov

The binding pocket of a bromodomain is a hydrophobic cavity that recognizes the acetyl-lysine (KAc) side chain. acs.org Small molecule inhibitors, such as the well-characterized JQ1, typically contain a moiety that mimics the acetylated lysine and engages in a critical hydrogen bond with a highly conserved asparagine residue (Asn140 in BRD4-BD1). acs.org The pocket is further defined by a "WPF shelf" of conserved tryptophan, proline, and phenylalanine residues that form hydrophobic interactions with the ligand. tandfonline.com A network of highly conserved water molecules at the base of the binding pocket is also crucial for stabilizing the protein structure and mediating ligand interactions. rsc.org An indole-based scaffold could potentially be oriented to make favorable hydrophobic and π-stacking interactions with the aromatic residues lining this pocket.

Achieving selectivity between the eight different bromodomains of the BET family is challenging due to the high degree of sequence and structural conservation within the KAc binding sites. mdpi.comnih.gov For example, the BD1 domains of BRD2 and BRD4 share approximately 80% sequence similarity. nih.gov Despite this, subtle differences in amino acid residues can be exploited to develop selective inhibitors. nih.govnih.gov

Selectivity for BRD4-BD1 over BRD4-BD2 has been achieved by targeting non-conserved residues. Key differences include a residue in the ZA channel (Gln85 in BRD4-BD1 vs. Lys374 in BRD4-BD2) and the gatekeeper residue (Ile146 in BRD4-BD1 vs. Val435 in BRD4-BD2). nih.gov Furthermore, structure-based design has led to inhibitors that achieve selectivity by displacing structured water molecules and inducing reorganization of the protein backbone in a way that is unique to one bromodomain over another. nih.gov For instance, some inhibitors show a preference for BRD2-BD2 over BRD2-BD1. nih.gov Designing derivatives of this compound with substitutions that specifically interact with these non-conserved residues could, in principle, confer selectivity for specific BET subtypes like BRD2 or BRD4.

Table 2: Key Non-Conserved Residues in BRD4 Bromodomains for Potential Selective Targeting
LocationBRD4-BD1 ResidueBRD4-BD2 ResiduePotential Role in Selectivity
ZA ChannelGln85Lys374Difference in size and charge.
GatekeeperIle146Val435Difference in hydrophobicity and steric bulk. tandfonline.com
BC LoopAsp144His433Difference in charge and hydrogen bonding potential. nih.gov

Data compiled from comparative structural analyses of BET bromodomains. tandfonline.comnih.gov

Investigation of Anti-HIV-1 Activity: Fusion Inhibition and Capsid Modulation

The indole nucleus is a privileged scaffold in the development of anti-HIV agents, with indole-containing compounds targeting multiple viral proteins, including reverse transcriptase, integrase, and envelope proteins. nih.govmdpi.comnih.gov Research has also explored the potential for indole derivatives to act as HIV-1 fusion inhibitors or capsid modulators.

The HIV-1 capsid (CA) protein is a highly conserved and essential component of the virus, involved in both the early and late stages of the viral life cycle. researchgate.netnih.gov Small molecules that bind to CA can disrupt the delicate processes of capsid assembly (late stage) or disassembly/uncoating (early stage), thereby halting viral replication. researchgate.netnih.gov A key binding site for many CA modulators is a hydrophobic pocket at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA monomers. researchgate.netnih.gov The inhibitor PF-74, a well-studied capsid modulator, contains a methylindole ring that contributes to its binding affinity. nih.gov The indole moiety of such compounds can form favorable hydrophobic and cation-π interactions within this pocket, stabilizing a non-productive conformation of the capsid lattice and interfering with its function. nih.gov

HIV-1 entry into host cells is mediated by the envelope glycoprotein (B1211001) gp41, which undergoes a dramatic conformational change to fuse the viral and cellular membranes. nih.govbenthamscience.com This process involves the formation of a six-helix bundle (6HB) from the N-terminal and C-terminal heptad repeat regions (NHR and CHR) of gp41. researchgate.net Small molecules and peptides can inhibit this process by binding to a transient "pre-hairpin" intermediate, preventing the formation of the 6HB. benthamscience.com A deep, hydrophobic pocket on the surface of the NHR trimer is a key target for these inhibitors. researchgate.netnih.gov The amphipathic nature of indole-based compounds makes them suitable candidates for targeting this pocket, where they can mimic the interactions of the native CHR peptide and disrupt the fusion machinery. nih.gov

Disruption of HIV-1 Glycoprotein 41-Mediated Fusion

The fusion of the human immunodeficiency virus type 1 (HIV-1) with host cells is a critical step in its lifecycle, mediated by the viral envelope glycoprotein 41 (gp41). A key event in this process is the formation of a six-helix bundle (6-HB) between the N-heptad repeat (NHR) and C-heptad repeat (CHR) regions of gp41. The disruption of this bundle formation is a validated strategy for inhibiting viral entry.

Research into small molecule inhibitors has identified a conserved hydrophobic pocket on the gp41 NHR trimer as a prime target. While direct studies on this compound are limited, extensive structure-activity relationship (SAR) studies on related indole-based compounds have provided significant insights. nih.govnih.gov A series of bis-indole derivatives, for instance, have been shown to possess potent anti-HIV-1 fusion activity. nih.govnih.gov

Table 1: Activity of Representative Indole-Based gp41 Fusion Inhibitors

CompoundDescriptionBinding Affinity (KD, µM)Cell-Cell Fusion Inhibition (EC50, µM)Viral Replication Inhibition (EC50, µM)
6j6–6′ linked bis-indole derivative0.60.20.2
6kAnother active 6–6′ linked bis-indole derivative0.70.40.3

Interference with HIV-1 Capsid Functionality

The HIV-1 capsid (CA) protein is another crucial target for antiretroviral therapy. It is involved in multiple stages of the viral lifecycle, including reverse transcription, nuclear import, and virion assembly. Small molecules that interfere with the stability or function of the capsid can effectively halt viral replication.

Derivatives incorporating an indole moiety have been successfully designed to target the HIV-1 capsid. Specifically, peptidomimetics based on a phenylalanine core, which also contain an indole group, have shown promising activity. These compounds are designed to bind at the interface between two capsid protein monomers, disrupting the formation of the mature capsid. mdpi.com

One notable study synthesized a series of phenylalanine derivatives using an Ugi four-component reaction. mdpi.com In this series, the indole group was found to interact with a solvent-exposed region of the capsid protein, and modifications to this part of the molecule significantly influenced anti-HIV activity. mdpi.com For example, compound I-19 exhibited an anti-HIV-1 activity with an EC50 of 2.53 µM. mdpi.com Molecular docking studies revealed that the nitrogen atom on the indole substituent can form a hydrogen-bonding interaction with the Gln63 residue of the capsid protein. mdpi.com Furthermore, the synthesis of compound I-11 incorporated an N-cyclopropyl acetamide (B32628) group attached to a 2-methyl-1H-indol-3-yl moiety, demonstrating the feasibility of combining the indole and cyclopropyl (B3062369) groups in capsid-targeting agents. mdpi.com

Table 2: Anti-HIV-1 Activity of Phenylalanine-Indole Derivatives Targeting the Capsid

CompoundDescriptionAnti-HIV-1 Activity (EC50, µM)Cytotoxicity (CC50, µM)
I-19Phenylalanine derivative with indole substituent2.53 ± 0.84107.61 ± 27.43
PF-74 (Control)Known HIV-1 capsid inhibitor0.26 ± 0.08>189.32

Modulation of Pro-Inflammatory Cytokine Pathways via Interleukin-1 Receptor 1 (IL-1R1) Interactions

The Interleukin-1 Receptor 1 (IL-1R1) is a key component in mediating the inflammatory responses triggered by the cytokine Interleukin-1 (IL-1). nih.gov The persistent activation of the IL-1/IL-1R1 signaling pathway is associated with a variety of inflammatory diseases, making IL-1R1 an attractive target for therapeutic intervention. nih.gov

While the development of small-molecule inhibitors for IL-1R1 is an active area of research, there is limited specific information on this compound derivatives directly targeting this receptor. However, related heterocyclic structures, such as 2-indolinones (an oxidized indole core), have been explored for their ability to modulate cytokine responses. researchgate.net Preliminary studies have screened various 2-indolinone derivatives, including substituted 1H-indole-2,3-dione 3-thiosemicarbazones and 3H-spiro[1,3-benzothiazole-2,3'-indol]-2'(1'H)-ones, for their potential anti-IL-1 activity. researchgate.net This suggests that the broader indole and indolinone scaffolds have potential for development into modulators of pro-inflammatory cytokine pathways. The identification of non-peptide, small-molecule IL-1R1 antagonists remains a significant goal, and the indole nucleus could serve as a starting point for the design of such molecules. nih.gov

Autophagy Pathway Inhibition: Focus on ULK1/2 Kinase Activity

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. The Unc-51-like kinases 1 and 2 (ULK1 and ULK2) are serine/threonine kinases that are central upstream regulators of the autophagy pathway. nih.gov Inhibition of ULK1/2 is a promising strategy for therapeutic intervention in diseases where autophagy is dysregulated, such as cancer.

Several classes of small molecule inhibitors targeting ULK1/2 have been developed, with a number of them featuring an indole or a related nitrogen-containing heterocyclic core. For example, SBI-0206965, a potent inhibitor of both ULK1 and ULK2, has demonstrated the ability to suppress autophagy and promote apoptosis in cancer cells. nih.gov Structural analysis of ULK1 in complex with potent inhibitors has provided a roadmap for the rational design of new selective compounds. ucsf.edu

More directly relevant are the findings on substituted indole derivatives designed as ULK1 inhibitors. nih.gov These studies confirm that the indole scaffold can be effectively utilized to create potent inhibitors of ULK1 kinase activity. While specific derivatives of this compound have not been explicitly reported as ULK1/2 inhibitors, the established role of the indole core in potent ULK1/2 inhibitors highlights the potential of this chemical class.

Table 3: Examples of ULK1/2 Inhibitors with Heterocyclic Cores

CompoundCore ScaffoldTarget(s)Reported Activity
SBI-0206965AminopyrimidineULK1, ULK2Potent inhibitor, suppresses autophagy
ULK-101PyrrolopyrimidineULK1, ULK2Nanomolar inhibitory activity
XST-14Indole-basedULK1Nanomolar IC50 for ULK1

Other Receptor and Enzyme Interactions (e.g., 5-HT2C Receptor Agonism)

Derivatives of this compound are also of interest for their potential interactions with various G-protein coupled receptors (GPCRs) and enzymes, owing to their structural resemblance to endogenous ligands and other known pharmacological agents.

One area of significant interest is the serotonin (B10506) 2C (5-HT2C) receptor, a target for therapeutic agents aimed at treating obesity, obsessive-compulsive disorder, and other central nervous system disorders. lookchem.com While direct agonism by this compound derivatives on the 5-HT2C receptor is not extensively documented, structurally related compounds have shown relevant activity. For instance, (N)-methanocarba adenosine (B11128) derivatives featuring N6-dicyclopropyl-methyl groups have been identified as antagonists at 5-HT2C receptors. nih.gov This highlights the potential for the cyclopropanamine moiety to interact with the 5-HT2C receptor.

Furthermore, a study on indolin-5-yl-cyclopropanamine derivatives identified potent and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers. nih.gov The representative compound 7e from this series showed an IC50 of 24.43 nM for LSD1 and demonstrated significant in vivo antitumor efficacy. nih.gov Although the target is different, this study confirms that the indolin-cyclopropanamine scaffold is a viable pharmacophore for designing potent and selective enzyme inhibitors.

Table 4: Activity of a Representative Indolin-5-yl-cyclopropanamine Derivative

CompoundTargetInhibitory Activity (IC50, nM)Cellular Activity (EC50, nM)
7eLSD124.43470 (CD86 expression)

Computational Chemistry and Molecular Modeling for Indole Cyclopropanamine Research

Ligand-Protein Docking Studies for Binding Mode Elucidation

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of the indole (B1671886) scaffold, docking studies have been instrumental in understanding their interactions with a wide array of biological targets, including enzymes like Pim-1 kinase, Indoleamine 2,3-dioxygenase 1 (IDO1), and various receptors. nih.govnih.gov

These studies consistently highlight the versatility of the indole ring in forming key interactions within protein binding sites. The planar structure of the indole moiety facilitates π-π stacking and hydrophobic interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine. Furthermore, the nitrogen atom of the indole ring can act as a hydrogen bond donor, a feature often critical for anchoring the ligand in the correct orientation. For instance, in studies of indole-based inhibitors targeting the estrogen receptor-α, a crucial hydrogen bond was observed between the indole NH group and the amino acid Threonine 347. researchgate.net Similarly, in the context of Pim-1 kinase inhibitors, interactions with Glutamic acid 121 were found to be vital for binding. nih.gov

When applied to N-((1H-indol-4-yl)methyl)cyclopropanamine, docking simulations would aim to identify the most probable binding pose within a given target's active site. The cyclopropylamine (B47189) group is expected to engage in hydrogen bonding or ionic interactions, while the indole core would likely participate in hydrophobic and aromatic interactions. The specific orientation and resulting binding energy score help in ranking potential targets and understanding the structural basis of the compound's activity.

Below is a hypothetical representation of docking results for an indole derivative with a protein target, illustrating common interactions.

Interacting ResidueInteraction TypeDistance (Å)
TYR 228π-π Stacking3.8
GLU 121Hydrogen Bond (with NH)2.9
LEU 176Hydrophobic4.1
PHE 49Hydrophobic3.5
LYS 238Hydrogen Bond (with amine)3.1

This table represents typical interaction data obtained from molecular docking studies of indole derivatives.

Molecular Dynamics Simulations to Assess Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the complex over time. tandfonline.com By simulating the movements of atoms and molecules, MD can validate docking poses and provide insights into the conformational changes that may occur upon ligand binding. nih.gov

For indole derivatives, MD simulations are frequently employed to confirm that the ligand remains stably bound within the active site. espublisher.com Key metrics analyzed during these simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, the potential energy of the system, and the binding free energy. bohrium.comresearchgate.net A stable complex is typically characterized by low and converging RMSD values over the simulation period, indicating that the protein structure is not significantly perturbed and the ligand maintains its binding pose. researchgate.net

Trajectory analysis from MD simulations can also reveal the persistence of crucial interactions, such as hydrogen bonds, identified in docking studies. tandfonline.combohrium.com For a compound like this compound, MD simulations would be critical to ensure that the predicted binding mode is energetically favorable and stable in a dynamic, solvated environment, thus providing greater confidence in the proposed mechanism of action.

Simulation ParameterTypical Value for Stable ComplexIndication
RMSD (Protein Backbone)< 3 ÅThe overall protein structure remains stable.
RMSD (Ligand)< 2 Å (relative to protein)The ligand remains stably bound in the active site.
Potential EnergyStable, low fluctuationThe system has reached equilibrium and is stable.
Binding Free Energy (MM-GBSA)Negative value (e.g., -30 to -50 kcal/mol)Favorable and strong binding affinity. espublisher.com

This table summarizes common metrics from MD simulations used to evaluate the stability of ligand-protein complexes.

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.gov For indole-based compounds, pharmacophore models typically include features such as hydrogen bond donors (from the indole NH), hydrogen bond acceptors, aromatic rings, and hydrophobic centroids. nih.govnih.gov

Once a pharmacophore model is developed from a set of active molecules, it can be used as a 3D query to screen large compound libraries for novel scaffolds that possess the same critical features but may have a different core structure. nih.gov This virtual screening approach has successfully identified new classes of inhibitors for various targets. For example, a pharmacophore model based on indeno[1,2-b]indoles was used to mine the ZINC database, leading to the discovery of bikaverin (B1667059) as a new inhibitor of human protein kinase CK2. nih.gov

For research involving this compound, a pharmacophore model could be constructed based on its structure and activity. This model would likely feature an aromatic ring feature for the indole, a hydrogen bond donor for the NH group, and a positive ionizable or hydrogen bond donor feature for the cyclopropylamine moiety. Such a model would be invaluable for virtual screening campaigns aimed at discovering new molecules with similar biological profiles. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. researchgate.net These methods are used to calculate properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. chemrxiv.orgresearchgate.netwuxibiology.com

For indole and its derivatives, DFT studies have been used to understand how different substituents affect the electronic properties of the indole ring. chemrxiv.org Calculations can predict sites that are susceptible to nucleophilic or electrophilic attack by generating a Molecular Electrostatic Potential (MEP) map. researchgate.net This information is vital for understanding not only the molecule's reactivity in chemical synthesis but also its potential interactions with biological macromolecules. For this compound, quantum chemical calculations can elucidate the charge distribution, dipole moment, and orbital energies, offering a deeper understanding of its intrinsic chemical nature and potential for interaction. chemrxiv.orgjocpr.com

PropertySignificanceTypical Value for Indole (eV)
HOMO EnergyCorrelates with the ability to donate an electron~ -5.5 to -6.0
LUMO EnergyCorrelates with the ability to accept an electron~ -0.5 to 0.0
HOMO-LUMO Gap (ΔE)Indicates chemical reactivity and stability~ 5.0 to 6.0

This table displays representative electronic properties for the indole scaffold calculated using DFT methods, based on literature data. researchgate.net

Computational Tools in Lead Optimization and Analog Design

Computational tools play a pivotal role in the lead optimization phase of drug discovery, where an initial "hit" compound is systematically modified to improve its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). zenodo.org For indole-based compounds, a variety of in silico techniques are employed to guide this process. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate chemical structures with biological activity, helping to identify which structural modifications are likely to enhance potency. nih.govmdpi.com In silico ADME and toxicity predictions are used to screen out analogs with unfavorable pharmacokinetic profiles early in the design cycle, saving time and resources. tandfonline.commdpi.com

Structure-based design, informed by docking and MD simulations, allows for the rational design of new analogs. zenodo.orgnih.gov For example, if docking studies reveal a vacant hydrophobic pocket near the bound ligand, analogs can be designed to extend into this pocket to form additional favorable interactions, thereby increasing binding affinity. orientjchem.org This iterative cycle of computational design, chemical synthesis, and biological testing is central to modern medicinal chemistry and would be the standard approach for optimizing a lead compound like this compound. mdpi.com

Future Perspectives and Research Trajectories

Exploration of Novel Therapeutic Indications for Indole-Cyclopropanamine Scaffolds

The indole (B1671886) scaffold is a versatile building block for compounds targeting a wide range of diseases. nih.govnih.gov Indole derivatives have been investigated for their potential in oncology, infectious diseases, inflammation, metabolic disorders, and neurodegenerative diseases. nih.govnih.govmdpi.comresearchgate.net The structural versatility of the indole ring allows for the design of compounds that can target specific biological pathways with high efficacy. nih.govmdpi.com

The therapeutic potential of indole-cyclopropanamine scaffolds extends across several key areas:

Oncology: Indole derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases. nih.gov For instance, certain indole derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. mdpi.com The unique conformation of the cyclopropane (B1198618) ring can influence the binding affinity and selectivity of these compounds for cancer-related targets. researchgate.net

Infectious Diseases: The indole nucleus is a key component of compounds developed to combat bacterial, fungal, viral, and parasitic infections. nih.govmdpi.comtandfonline.com Research has shown that some indole derivatives can overcome drug-resistant pathogens, a significant challenge in modern medicine. nih.govnih.govmdpi.comresearchgate.netnih.gov The combination of the indole moiety with cyclopropanamine could lead to novel antimicrobial agents with improved potency and reduced resistance.

Neurodegenerative Diseases: Indole-based compounds are being explored for the treatment of neurodegenerative conditions like Alzheimer's disease by targeting processes such as the aggregation of amyloid-β peptides. nih.gov The ability of the indole scaffold to interact with targets in the central nervous system makes it a valuable starting point for the development of new neuroprotective agents. tandfonline.com

Inflammatory Diseases: The anti-inflammatory properties of indole derivatives are well-established, with indomethacin (B1671933) being a classic example. mdpi.com Future research could focus on developing indole-cyclopropanamine derivatives that selectively modulate inflammatory pathways like NF-κB and COX-2, potentially offering new treatments for chronic inflammatory conditions. mdpi.com

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of N-((1H-indol-4-yl)methyl)cyclopropanamine with improved potency and selectivity is a key research direction. This involves a deep understanding of the structure-activity relationship (SAR), which elucidates how chemical modifications to the molecule affect its biological activity. sci-hub.se

Key strategies for developing enhanced analogues include:

Structural Modifications: Systematic modifications to the indole ring, the cyclopropane group, and the linker between them can lead to compounds with optimized pharmacological profiles. nih.gov For example, the introduction of different substituents on the indole ring can significantly alter a compound's biological activity and drug-like properties. nih.gov

Stereochemistry: The stereochemistry of the cyclopropane ring can play a crucial role in the molecule's interaction with its biological target. Synthesizing and testing different stereoisomers can lead to the identification of more potent and selective compounds.

Isoform Selectivity: For targets that are part of a family of related proteins (e.g., kinases, histone deacetylases), designing analogues with high selectivity for a specific isoform is crucial to minimize off-target effects. For example, studies on indolin-5-yl-cyclopropanamine derivatives have led to the identification of highly selective inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1). nih.govresearchgate.net

Below is a table summarizing the impact of structural modifications on the activity of certain indole-based compounds:

Compound/SeriesTargetKey Structural FeatureImpact on ActivityReference
Indolin-5-yl-cyclopropanamine derivativesLSD1Incorporation of a piperidine (B6355638) groupEnhanced LSD1 inhibitory activity researchgate.net
Bisindole compoundsHIV-1 gp416-6' linkage between indole ringsMaintained high binding affinity and antiviral activity nih.gov
Indole-based dynamin inhibitorsDynamin I/IITertiary dimethylamino-propyl moietyCritical for inhibitory activity nih.gov

Application of Advanced Drug Discovery Technologies

Modern drug discovery technologies offer powerful tools for accelerating the development of novel therapeutics based on the indole-cyclopropanamine scaffold.

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. acs.orgnih.govdrpress.org The indole scaffold is a valuable component in the design of PROTACs. nih.govbenthamdirect.com By incorporating an indole-cyclopropanamine moiety as the target-binding ligand, it may be possible to develop PROTACs that selectively degrade disease-causing proteins. nih.govbenthamdirect.com This approach has the potential to target proteins that have been traditionally considered "undruggable." biorxiv.org

TechnologyDescriptionApplication to Indole-Cyclopropanamine Scaffolds
PROTACs Heterobifunctional molecules that co-opt the ubiquitin-proteasome system to degrade target proteins. drpress.orgnih.govThe indole-cyclopropanamine moiety can serve as a ligand to bind the protein of interest, which is then targeted for degradation. nih.govbenthamdirect.com
Fragment-Based Drug Discovery (FBDD) A method that starts with identifying small chemical fragments that bind weakly to a target, and then growing or combining them to produce a potent lead compound. frontiersin.orgThe indole or cyclopropanamine fragments could be identified through screening and then linked to develop novel inhibitors.

Fragment-Based Drug Discovery (FBDD): FBDD is a powerful method for identifying novel lead compounds. frontiersin.org It involves screening libraries of small chemical fragments to identify those that bind to the target of interest. These fragments can then be optimized and linked together to create more potent molecules. The indole and cyclopropanamine moieties can be considered as starting fragments for an FBDD campaign to discover new inhibitors for various therapeutic targets.

Synergistic Combinations with Existing Therapeutic Modalities

Combining indole-cyclopropanamine-based compounds with existing drugs could lead to enhanced therapeutic efficacy and overcome drug resistance. nih.gov Synergistic interactions can occur through various mechanisms, such as targeting different pathways involved in a disease or enhancing the activity of the co-administered drug. mdpi.com

Potential synergistic combinations include:

With Chemotherapy: In oncology, combining an indole-cyclopropanamine derivative with a conventional chemotherapeutic agent could lead to a more effective treatment regimen with potentially lower doses and reduced side effects. nih.gov

With Antibiotics: For infectious diseases, indole derivatives have been shown to act synergistically with standard antibiotics to combat drug-resistant bacteria. nih.gov This approach could revitalize the utility of existing antibiotics.

With Targeted Therapies: Combining an indole-cyclopropanamine compound with a targeted therapy, such as a kinase inhibitor, could provide a multi-pronged attack on complex diseases like cancer. nih.gov

Addressing Challenges and Opportunities in Indole-Cyclopropanamine Research

Despite the promise of indole-cyclopropanamine scaffolds, several challenges need to be addressed to translate them into clinical therapies.

Overcoming Drug Resistance: The emergence of drug resistance is a major hurdle in the treatment of cancer and infectious diseases. nih.govmdpi.com A key opportunity lies in designing indole-cyclopropanamine derivatives that can circumvent known resistance mechanisms. nih.govnih.govmdpi.comresearchgate.net

Improving Bioavailability: The physicochemical properties of indole-based compounds can sometimes limit their oral bioavailability. Optimizing these properties through medicinal chemistry is crucial for developing clinically viable drugs.

Ensuring Target Selectivity: As with any drug development program, ensuring high selectivity for the intended target is essential to minimize off-target toxicities. nih.gov Rigorous preclinical testing is necessary to evaluate the selectivity profile of new analogues.

Exploring Neglected Diseases: There is a significant opportunity to investigate the potential of indole-cyclopropanamine scaffolds for the treatment of neglected tropical diseases, where there is a pressing need for new and effective medicines. nih.govmdpi.com

Q & A

Q. What are the key synthetic routes for N-((1H-indol-4-yl)methyl)cyclopropanamine, and how are intermediates characterized?

The synthesis typically involves reductive amination between 1H-indole-4-carbaldehyde and cyclopropanamine, followed by purification via column chromatography. Critical intermediates (e.g., Schiff bases) are characterized using NMR (1H, 13C) and LC-MS to confirm regioselectivity and purity. For cyclopropanamine integration, cyclopropanation via diazo compounds or metal-catalyzed methods is employed .

Q. Which analytical techniques are essential for validating the compound’s structural integrity?

  • X-ray crystallography (using SHELX software for refinement) resolves bond angles and stereochemistry .
  • High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns.
  • FTIR spectroscopy identifies functional groups (e.g., NH stretches in indole and cyclopropane rings) .

Q. What safety protocols are recommended for handling this compound in the lab?

Refer to MSDS guidelines:

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves and chemical safety goggles to prevent skin/eye contact.
  • Store in airtight containers under inert gas (e.g., N2) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling optimize this compound’s binding affinity for specific biological targets?

  • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like lysine-specific demethylase-1 (LSD1).
  • Use density functional theory (DFT) to calculate electrostatic potentials of the indole and cyclopropane moieties, guiding substitutions for improved selectivity .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Conduct orthogonal assays (e.g., SPR for binding kinetics and cellular assays for functional inhibition) to validate target engagement.
  • Compare crystal structures of ligand-target complexes to identify conformational changes affecting activity .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

  • Synthesize enantiomers via chiral chromatography and evaluate in vitro metabolic stability (e.g., liver microsome assays).
  • Use circular dichroism (CD) to correlate stereochemistry with membrane permeability in Caco-2 cell models .

Methodological Considerations

Q. What techniques are used to study its interaction with cytochrome P450 enzymes?

  • CYP inhibition assays with fluorogenic substrates (e.g., Vivid® kits) quantify IC50 values.
  • Metabolite profiling via UPLC-QTOF-MS identifies oxidative products, informing structural modifications to reduce off-target effects .

Q. How can crystallographic data improve structure-activity relationship (SAR) studies?

  • Refine H-bonding networks and van der Waals contacts from X-ray data to prioritize substituents at the indole C4 position.
  • Overlay co-crystal structures with analogs to map steric clashes or favorable interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.